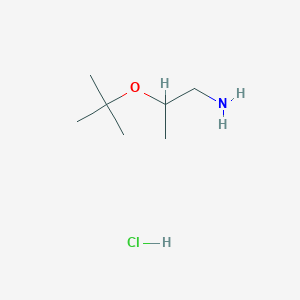

2-(Tert-butoxy)propan-1-amine hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Tert-butoxy)propan-1-amine hcl” is a chemical compound with the formula C7H18ClNO . It is a hydrochloride salt of 2-(Tert-butoxy)propan-1-amine . The compound is used for research purposes .

Molecular Structure Analysis

The molecular weight of “2-(Tert-butoxy)propan-1-amine hcl” is 167.68 . The molecular formula is C7H18ClNO . The structure of the molecule can be represented by the SMILES notation: CC(CN)OC©©C.Cl .Physical And Chemical Properties Analysis

“2-(Tert-butoxy)propan-1-amine hcl” is a liquid at room temperature . It has a molecular weight of 167.68 . The compound is shipped at room temperature and should be stored at a temperature of 4°C .Scientific Research Applications

Chemoselective Tert-butoxycarbonylation

2-(Tert-butoxy)propan-1-amine hcl plays a role in chemoselective tert-butoxycarbonylation reactions, a process critical for the protection of amines in the synthesis of pharmaceuticals and complex organic molecules. For instance, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides demonstrates the chemical's utility in proceeding chemoselectively in high yield under mild conditions (Ouchi et al., 2002).

Asymmetric Synthesis of Amines

Another significant application of 2-(Tert-butoxy)propan-1-amine hcl is in the asymmetric synthesis of amines. For example, N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of a wide range of amines, demonstrating the flexibility and efficiency of using tert-butoxy derivatives in stereoselective chemical synthesis (Ellman et al., 2002).

Ligand Synthesis for Catalytic Applications

2-(Tert-butoxy)propan-1-amine hcl is also instrumental in the development of ligands for catalytic applications, illustrating its impact on enhancing reaction efficiencies and selectivities. For instance, modular amino alcohol ligands containing bulky alkyl groups, such as tert-butyl, have been synthesized and utilized in the catalytic enantioselective addition of diethylzinc to aldehydes, achieving high enantioselectivities (Jimeno et al., 2003).

Amination and Functionalization of Aromatic Compounds

Moreover, 2-(Tert-butoxy)propan-1-amine hcl finds application in the amination and functionalization of aromatic compounds, showcasing its versatility in synthesizing complex organic frameworks. An example includes the iodine-catalyzed amination of benzoxazoles, presenting a metal-free route to 2-aminobenzoxazoles under mild conditions, where the use of tert-butyl derivatives facilitates the introduction of nitrogen-containing groups into aromatic systems (Lamani & Prabhu, 2011).

Safety and Hazards

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-6(5-8)9-7(2,3)4;/h6H,5,8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPHEHCJCMNMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2943721.png)

![1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2943725.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2943729.png)

![1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2943732.png)

![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2943733.png)

![2-[6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl-(3-methylcyclopentyl)amino]ethanesulfonyl fluoride](/img/structure/B2943734.png)

![Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2943737.png)

![1-benzyl-5-pyridin-4-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2943740.png)